Antimycobacterial agent-4

Antitubercular MIC99 Mycobacterium tuberculosis

Antimycobacterial agent-4 (4-nitro-N-[4-(2-pyridyl)thiazol-2-yl]benzamide) is a 2-aminothiazole reference standard with MIC99=5 μM (M. tb H37Rv), IC50=6.1 μM (P. falciparum), and CHO IC50=2.2 μM. Use as positive control for phenotypic screening or SAR benchmark. Structural modifications drastically alter potency/selectivity—substitution risks reproducibility. ≥98% purity with CoA ensures batch consistency.

Molecular Formula C15H10N4O3S
Molecular Weight 326.3 g/mol
Cat. No. B15560721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntimycobacterial agent-4
Molecular FormulaC15H10N4O3S
Molecular Weight326.3 g/mol
Structural Identifiers
InChIInChI=1S/C15H10N4O3S/c20-14(10-4-6-11(7-5-10)19(21)22)18-15-17-13(9-23-15)12-3-1-2-8-16-12/h1-9H,(H,17,18,20)
InChIKeyJQVGGGLUCDRLSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antimycobacterial Agent-4: A 2-Amino-4-(2-pyridyl)thiazole Derivative for Antitubercular and Antiplasmodial Research


Antimycobacterial agent-4 (CAS: 476319-66-1) is a synthetic small molecule belonging to the 2-amino-4-(2-pyridyl)thiazole class [1]. Its chemical structure is defined as 4-nitro-N-[4-(2-pyridyl)thiazol-2-yl]benzamide, with a molecular formula of C15H10N4O3S and a molecular weight of 326.33 g/mol [1]. The compound has demonstrated in vitro activity against Mycobacterium tuberculosis H37Rv and the chloroquine-sensitive NF54 strain of Plasmodium falciparum, while also exhibiting cytotoxicity in mammalian cell lines [1][2].

Why Structural Analogs of Antimycobacterial Agent-4 Are Not Interchangeable


Within the 2-aminothiazole class, minor structural modifications lead to profound and quantifiable differences in antimycobacterial potency, selectivity, and cytotoxicity profiles [1]. For instance, substituting the thiazole core or altering the substituent at the C-2 or C-4 position can result in complete loss of activity or a dramatic shift in the therapeutic index [1][2]. The specific 4-nitrobenzamide group in Antimycobacterial agent-4 confers a unique balance of bioactivity that is not replicated by its closest analogs, making generic substitution a high-risk decision for experimental reproducibility [1].

Quantitative Differentiation of Antimycobacterial Agent-4 Against Comparators


Antimycobacterial Potency: Direct Comparison of MIC99 Against M. tuberculosis H37Rv

Antimycobacterial agent-4 demonstrates moderate antimycobacterial activity with an MIC99 of 5 μM against the M. tuberculosis H37Rv strain [1]. This value is significantly higher (less potent) than the lead compound 55 from a related 2-aminothiazole series, which exhibited a MIC of 0.024 μM in 7H9 media [2]. This ~208-fold difference in potency underscores the critical impact of specific structural features on antimycobacterial activity.

Antitubercular MIC99 Mycobacterium tuberculosis

Antiplasmodial Activity: Quantified Potency Against P. falciparum NF54

Antimycobacterial agent-4 exhibits antiplasmodial activity with an IC50 of 6.1 μM against the chloroquine-sensitive NF54 strain of P. falciparum [1]. This is in contrast to chloroquine, a standard antimalarial, which typically has an IC50 in the low nanomolar range against sensitive strains, representing a >1000-fold difference in potency [2]. This demonstrates that while the compound has dual-activity, its primary research utility lies in antimycobacterial investigations.

Antimalarial Plasmodium falciparum IC50

Selectivity Index: Quantified Cytotoxicity in Mammalian Cells

The cytotoxicity of Antimycobacterial agent-4 was assessed in CHO cells, yielding an IC50 of 2.2 μM [1]. Based on an antimycobacterial MIC99 of 5 μM, this results in a calculated selectivity index (SI = MIC/IC50) of 0.44, indicating the compound is more cytotoxic to mammalian cells than it is potent against M. tuberculosis. In contrast, compound 33 from the same series demonstrated an SI of 37 (MIC=0.70 μM; TC50=25.9 μM) [2].

Cytotoxicity Selectivity Index CHO Cells

Cytotoxicity Profile: Comparative Data Against Vero Cells

Antimycobacterial agent-4 was also evaluated for cytotoxicity against Vero cells, showing a TC50 of 3.0 μM [1]. This value is comparable to its MIC99 of 5 μM against M. tuberculosis, further confirming the lack of a therapeutic window. In comparison, the front-line antitubercular drug isoniazid demonstrates a TC50 > 1000 μM against Vero cells [2].

Cytotoxicity Vero Cells TC50

Recommended Application Scenarios for Antimycobacterial Agent-4


Structure-Activity Relationship (SAR) Studies for 2-Aminothiazole Antituberculars

Due to its moderate potency (MIC99=5 μM) and significant cytotoxicity (SI=0.44), Antimycobacterial agent-4 is an ideal reference compound for SAR investigations within the 2-aminothiazole class [1]. Its well-defined activity profile allows researchers to benchmark new analogs for improvements in both potency and selectivity [1].

Mechanistic Studies of 2-Aminothiazole-Induced Cytotoxicity

The compound's high cytotoxicity in CHO (IC50=2.2 μM) and Vero cells (TC50=3.0 μM) makes it a valuable tool for investigating the mechanisms of off-target toxicity associated with this scaffold [2][3]. This can guide the design of safer analogs.

Control Compound for In Vitro Antimycobacterial Screening Assays

With its reproducible MIC99 of 5 μM against M. tuberculosis H37Rv, Antimycobacterial agent-4 serves as a reliable positive control in phenotypic screening assays, providing a consistent baseline for hit validation and assay optimization [1].

Comparative Pharmacology for Dual-Activity Anti-Infective Agents

The compound's dual activity against M. tuberculosis (MIC99=5 μM) and P. falciparum (IC50=6.1 μM) offers a unique starting point for exploring the structural determinants of dual anti-infective pharmacology, aiding in the development of broad-spectrum agents [1].

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